N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]oxolane-3-carboxamide
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Overview
Description
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]oxolane-3-carboxamide is a heterocyclic compound that contains an oxadiazole ring, a thiophene ring, and an oxolane ring
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities. They have been used in the development of novel drugs due to their unique bioisosteric properties . .
Mode of Action
The mode of action of 1,2,4-oxadiazole derivatives can vary depending on the specific compound and its targets. Some 1,2,4-oxadiazole derivatives have been found to induce apoptosis in cancer cells . .
Biochemical Pathways
The biochemical pathways affected by 1,2,4-oxadiazole derivatives can vary widely depending on the specific compound and its targets. Some 1,2,4-oxadiazole derivatives have been found to have antibacterial effects on certain bacteria . .
Result of Action
The molecular and cellular effects of 1,2,4-oxadiazole derivatives can vary depending on the specific compound and its targets. Some 1,2,4-oxadiazole derivatives have been found to have antibacterial and antifungal activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]oxolane-3-carboxamide can be achieved through a multi-step process. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole with thiophene-2-carboxylic acid to form an intermediate, which is then reacted with oxolane-3-carboxylic acid to yield the final product. The reaction conditions typically involve the use of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the oxadiazole or thiophene rings .
Scientific Research Applications
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]oxolane-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to the bioactivity of the oxadiazole and thiophene rings.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 2-(1,2,4-oxadiazol-5-yl)anilines and 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid share similar structural features and bioactivity.
Thiophene Derivatives: Compounds such as thiophene-2-carboxamide and thiophene-3-carboxamide have similar electronic properties and applications.
Uniqueness
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]oxolane-3-carboxamide is unique due to the combination of the oxadiazole, thiophene, and oxolane rings in its structure. This unique combination imparts distinct electronic and bioactive properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-7-13-11(18-15-7)9-3-5-19-12(9)14-10(16)8-2-4-17-6-8/h3,5,8H,2,4,6H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKRXERJJUMKQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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